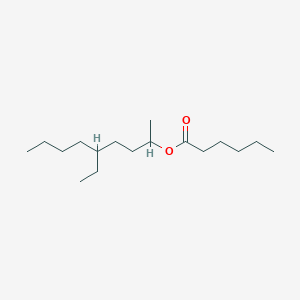
4-Octene-3, 3,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octene-3, 3,6-dimethyl-: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger family of hydrocarbons and is notable for its specific structural configuration, which includes two methyl groups attached to the third and sixth carbon atoms of the octene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene-3, 3,6-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with simpler hydrocarbons such as butenes and methyl-substituted alkenes.
Catalytic Alkylation: The process involves the alkylation of butenes with methyl-substituted alkenes in the presence of a catalyst such as aluminum chloride (AlCl3).
Hydrogenation and Dehydrogenation: The intermediate products are subjected to hydrogenation to saturate any remaining double bonds, followed by controlled dehydrogenation to introduce the desired double bond at the specific position.
Industrial Production Methods
In an industrial setting, the production of 4-Octene-3, 3,6-dimethyl- is carried out in large reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Octene-3, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) converts the alkene to the corresponding alkane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), result in the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: 4-Octane-3, 3,6-dimethyl-.
Substitution: Dibromo derivatives.
Aplicaciones Científicas De Investigación
4-Octene-3, 3,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and catalytic processes.
Biology: Its derivatives are investigated for potential biological activity and interactions with enzymes.
Medicine: Research into its derivatives explores potential pharmaceutical applications.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-Octene-3, 3,6-dimethyl- in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophilic species such as halogens or oxidizing agents. The specific positioning of the methyl groups influences the reactivity and selectivity of the compound in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Octene-3, 3-dimethyl-: Lacks the additional methyl group at the sixth carbon.
4-Octene-3, 6-dimethyl-: Lacks the additional methyl group at the third carbon.
3,6-Dimethyl-4-octyne: Contains a triple bond instead of a double bond.
Uniqueness
4-Octene-3, 3,6-dimethyl- is unique due to the specific positioning of its methyl groups, which affects its chemical reactivity and physical properties. This structural configuration makes it a valuable compound for studying the effects of steric hindrance and electronic factors in organic reactions.
Propiedades
Número CAS |
6285-26-3 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(Z)-3,6-dimethyloct-4-ene-3,6-diol |
InChI |
InChI=1S/C10H20O2/c1-5-9(3,11)7-8-10(4,12)6-2/h7-8,11-12H,5-6H2,1-4H3/b8-7- |
Clave InChI |
UKCMMWZNXXCOKC-FPLPWBNLSA-N |
SMILES isomérico |
CCC(C)(/C=C\C(C)(CC)O)O |
SMILES canónico |
CCC(C)(C=CC(C)(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
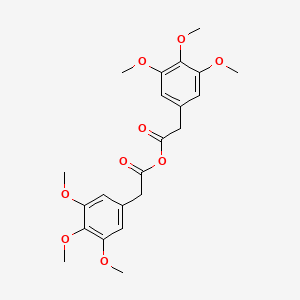
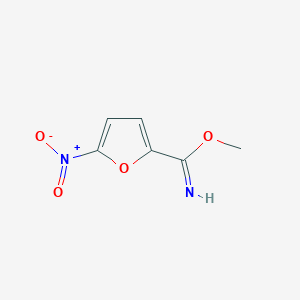
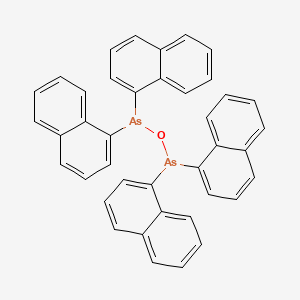
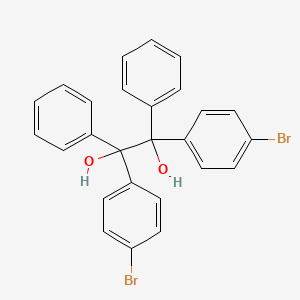
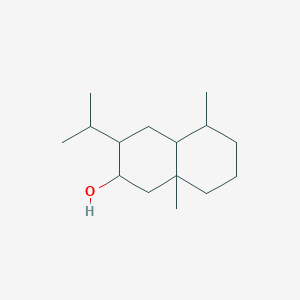

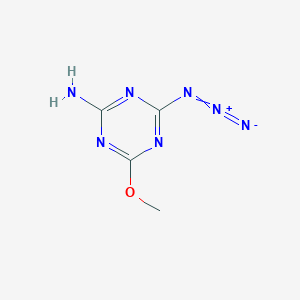

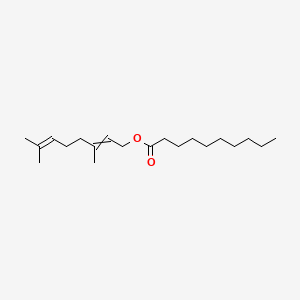


![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
